molecular formula C15H21NOSi B13883534 N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide

N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide

Cat. No.: B13883534
M. Wt: 259.42 g/mol
InChI Key: SAENWNDUSMOTOJ-UHFFFAOYSA-N
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Description

N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by the presence of a trimethylsilylethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide typically involves the palladium-catalyzed coupling reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows:

    Palladium-Catalyzed Coupling:

Industrial Production Methods

Industrial production of this compound may involve scaling up the palladium-catalyzed coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethynyl aniline: A related compound with similar structural features.

    Ethynyltrimethylsilane: Another compound containing the trimethylsilylethynyl group.

Uniqueness

N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is unique due to the presence of both the trimethylsilylethynyl group and the acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NOSi

Molecular Weight

259.42 g/mol

IUPAC Name

N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C15H21NOSi/c1-13(17)16-11-9-14-7-5-6-8-15(14)10-12-18(2,3)4/h5-8H,9,11H2,1-4H3,(H,16,17)

InChI Key

SAENWNDUSMOTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1C#C[Si](C)(C)C

Origin of Product

United States

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